

Technical Support Center: Long-Term Stability of Antimony-124 Calibration Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-124

Cat. No.: B086526

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of **Antimony-124** (Sb-124) calibration sources. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the long-term stability of an **Antimony-124** source?

The primary and most predictable factor affecting the long-term stability of an **Antimony-124** (Sb-124) source is its radioactive decay. Sb-124 has a half-life of approximately 60.20 days.[\[1\]](#) [\[2\]](#) This means that the activity of the source will decrease by 50% every 60.20 days. It is crucial to account for this decay when using the source for calibration over extended periods.

Q2: Besides radioactive decay, what other factors can influence the stability of an Sb-124 source?

Beyond radioactive decay, the physical and chemical integrity of the source encapsulation are critical for its long-term stability. Factors that can affect this include:

- **Leaching:** The slow release of radioactive material from the source matrix. This can be influenced by environmental conditions such as humidity and temperature, and the chemical properties of the source material itself.

- Physical Damage: Scratches, dents, or other mechanical damage to the source capsule can compromise its integrity and lead to leakage.
- Environmental Conditions: Extreme temperatures and corrosive atmospheres can degrade the source encapsulation material over time.

Q3: How often should an **Antimony-124** calibration source be leak tested?

Sealed radioactive sources, including Sb-124, should undergo leak testing at regular intervals to ensure they are not leaking radioactive material. It is recommended to perform a wipe or smear test annually or at intervals specified by relevant regulations or the manufacturer. For sources that have exceeded their recommended working life, the frequency of testing should be increased.

Q4: What is the recommended working life of a typical Sb-124 calibration source?

The recommended working life of a sealed radioactive source is determined by the manufacturer and is based on the stability of the encapsulation. While the radioactive material itself will decay predictably, the physical housing has a finite lifespan. It is crucial to adhere to the manufacturer's recommended working life to minimize the risk of source failure.

Troubleshooting Guides

Issue 1: My calibration readings are consistently lower than expected, even after accounting for decay.

- Possible Cause 1: Source Degradation or Leakage.
 - Troubleshooting Step: Perform a wipe test to check for removable contamination. If the wipe test indicates leakage, the source must be immediately removed from service and managed as radioactive waste according to your institution's protocol.
- Possible Cause 2: Detector Malfunction.
 - Troubleshooting Step: Calibrate your detector with a different, reliable source of a known activity and energy to verify its performance.
- Possible Cause 3: Incorrect Source-to-Detector Geometry.

- Troubleshooting Step: Ensure that the positioning of the source relative to the detector is consistent with previous measurements. Even small changes in geometry can significantly affect counting efficiency.

Issue 2: I am observing a broadening of the energy peaks from my Sb-124 source in my gamma spectrometer.

- Possible Cause 1: Source Geometry Changes.
 - Troubleshooting Step: If the radioactive material within the source has shifted or become unevenly distributed over time, it can alter the interaction of the emitted gamma rays with the detector, leading to peak broadening. This is an indication of potential source instability.
- Possible Cause 2: Detector Resolution Degradation.
 - Troubleshooting Step: Check the resolution of your detector using a different calibration source with well-defined energy peaks. If the broadening is observed with other sources as well, the issue is likely with the detector.
- Possible Cause 3: High Count Rate.
 - Troubleshooting Step: If you are using a relatively new and high-activity source, pulse pile-up in the detector electronics can cause peak broadening. Increase the source-to-detector distance to reduce the count rate and see if the peak shape improves.

Issue 3: My Sb-124 source has failed a wipe test. What should I do?

A failed wipe test indicates that the source is leaking radioactive material and must be treated as a potential contamination hazard.

- Immediate Actions:
 - Cease using the source immediately.
 - Secure the source in a sealed container to prevent further spread of contamination.
 - Cordon off the area where the source was used and tested.

- Notify your institution's Radiation Safety Officer (RSO) or equivalent authority.
- Follow-up Actions:
 - Follow the instructions of your RSO for decontamination procedures.
 - The leaking source must be disposed of as radioactive waste.
 - Document the incident thoroughly.

Quantitative Data Summary

Parameter	Value	Reference
Half-life of Antimony-124	60.20 ± 0.03 days	[1] [2]
Major Gamma Ray Energies	602.7 keV, 1691.0 keV	[1]
Beta Decay Maximum Energies	0.57 MeV, 2.24 MeV	[1]
Recommended Wipe Test Frequency	Annually (or as per local regulation)	
Action Level for Wipe Test	> 200 Bq of removable contamination	

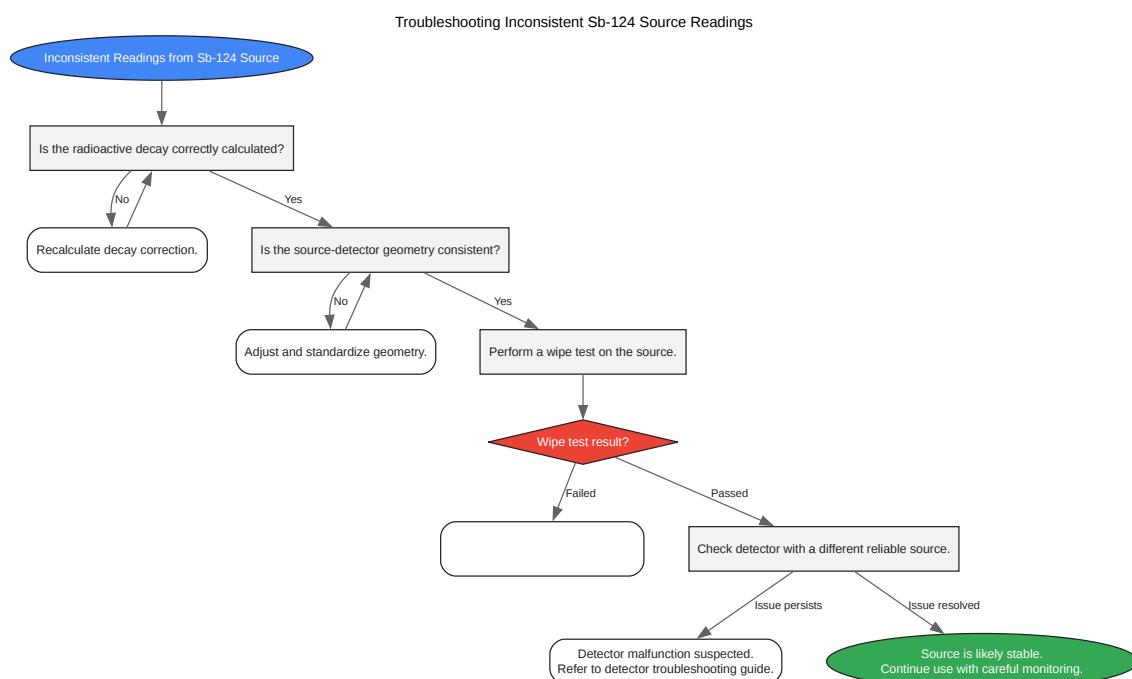
Experimental Protocols

Protocol for Wipe Testing of an Antimony-124 Source

Objective: To determine if a sealed Sb-124 source is leaking radioactive material.

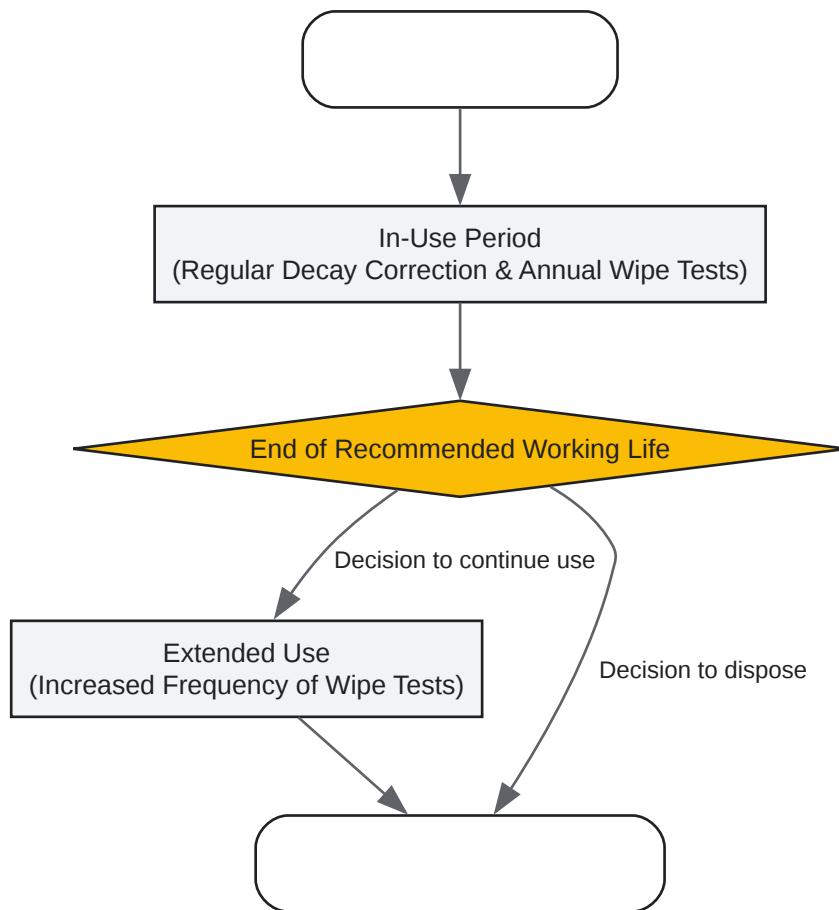
Materials:

- Filter paper or cotton swab
- Wetting agent (e.g., ethanol or deionized water)
- Forceps or tongs


- Labeled container for the wipe sample (e.g., plastic bag or vial)
- Personal protective equipment (gloves, lab coat)
- Gamma spectrometer or a survey meter capable of detecting Sb-124 emissions

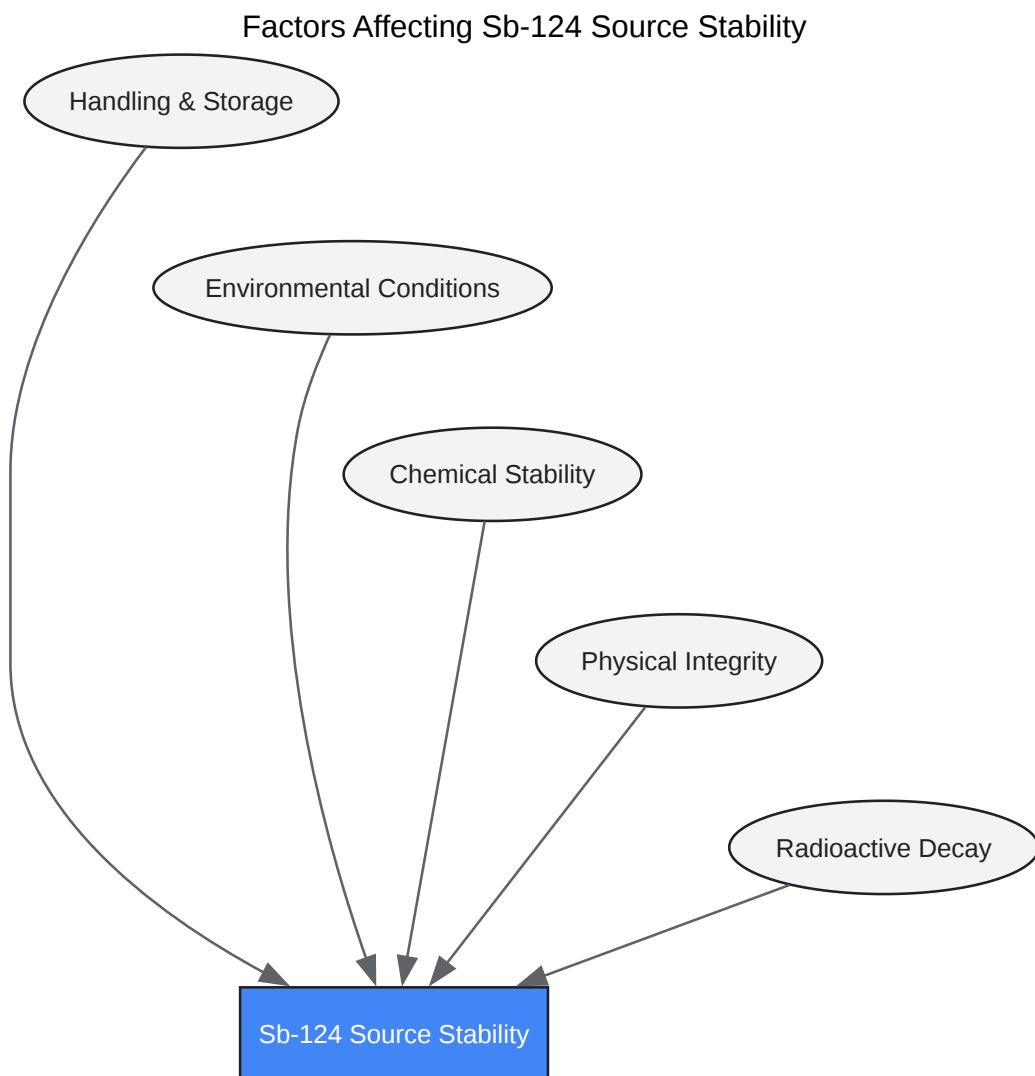
Procedure:

- Preparation: Put on appropriate personal protective equipment. Prepare a labeled container for your wipe sample.
- Wiping the Source:
 - Moisten a piece of filter paper or a cotton swab with the wetting agent.
 - Using forceps or tongs, wipe the entire surface of the sealed source. Pay close attention to any seams or joints in the source capsule.
 - If the source itself is inaccessible, wipe the nearest accessible surfaces of the source holder or storage container.
- Sample Analysis:
 - Place the wipe sample in its labeled container.
 - Analyze the wipe sample for the presence of Sb-124 using a gamma spectrometer. Look for the characteristic gamma peaks of Sb-124. Alternatively, a sensitive survey meter can be used for a qualitative assessment.
- Interpretation:
 - If the analysis detects activity significantly above background levels (a common action level is 200 Bq), the source is considered to be leaking.
 - If no activity above background is detected, the source is considered sealed and not leaking.


- Documentation: Record the date of the test, the source identification, the measurement results, and the name of the person who performed the test.

Visualizations

[Click to download full resolution via product page](#)


Caption: A workflow for troubleshooting inconsistent readings from an **Antimony-124** calibration source.

Lifecycle Management of an Sb-124 Calibration Source

[Click to download full resolution via product page](#)

Caption: The lifecycle stages of an **Antimony-124** calibration source from procurement to disposal.

[Click to download full resolution via product page](#)

Caption: Key factors that influence the long-term stability of an **Antimony-124** calibration source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nvlpubs.nist.gov \[nvlpubs.nist.gov\]](https://nvlpubs.nist.gov/nvlpubs)
- 2. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Technical Support Center: Long-Term Stability of Antimony-124 Calibration Sources]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086526#long-term-stability-of-antimony-124-calibration-sources\]](https://www.benchchem.com/product/b086526#long-term-stability-of-antimony-124-calibration-sources)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com